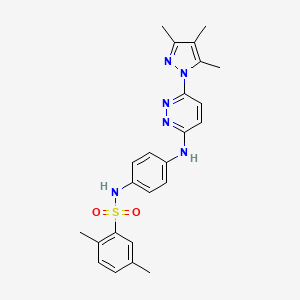
N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as FCPR03, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FCPR03 is a dihydropyridine derivative that belongs to the class of L-type calcium channel blockers. It has been found to exhibit a range of pharmacological properties, including antihypertensive, anti-inflammatory, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Discovery and Development of Met Kinase Inhibitors
Compounds structurally similar to the one mentioned often play a crucial role in the discovery and development of kinase inhibitors, which have significant therapeutic implications in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for their therapeutic potential in treating Met-dependent tumors (Schroeder et al., 2009).
Advances in Polymer Science
The synthesis and characterization of novel polyamides derived from specific bis(ether-carboxylic acid) or bis(ether amine) structures, related to the query compound, underscore their importance in material science. These polyamides exhibit remarkable solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films. Such properties are crucial for developing new materials with potential applications in electronics, coatings, and as high-performance plastics (Hsiao et al., 1999).
Role in HIV Treatment Research
Compounds with a dihydropyridine core structure have been pivotal in researching HIV treatment. For example, Raltegravir, an HIV integrase inhibitor, utilizes a similar dihydropyridine scaffold, highlighting the compound class's significance in developing antiretroviral therapies. The structural insights and interaction mechanisms provided by such studies are invaluable for designing more effective drugs against HIV (Yamuna et al., 2013).
Antimicrobial and Antituberculosis Research
Dihydropyridines have also been explored for their antimicrobial and antituberculosis activities. Synthesis and evaluation of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides have demonstrated promising anti-tuberculosis activity, indicating their potential as novel therapeutic agents against tuberculosis. Such research is crucial for addressing the growing resistance to existing antibiotics and finding new treatment avenues (Mohammadpour, 2012).
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-17-6-2-1-4-14(17)12-24-11-3-5-16(20(24)27)19(26)23-15-9-7-13(8-10-15)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVRAUHWUKEIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)




![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)



![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)


